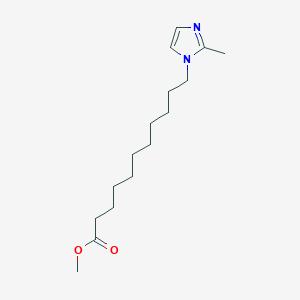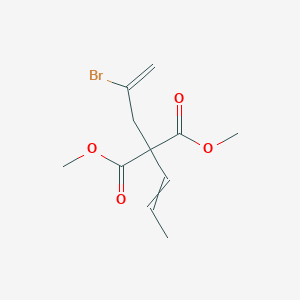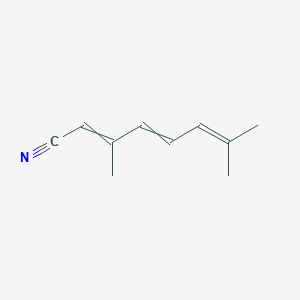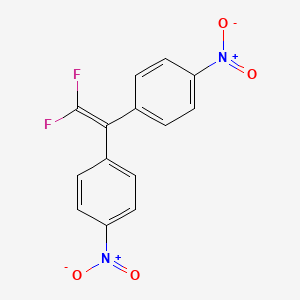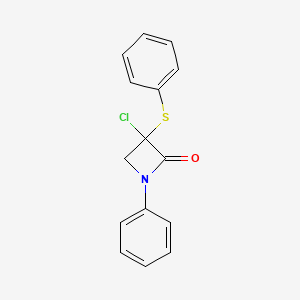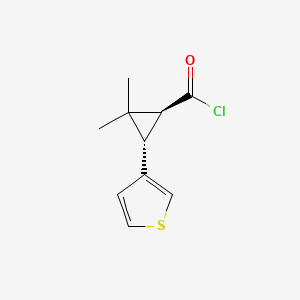
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is an organic compound that features a cyclopropane ring substituted with a thiophene group and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiophene group and the carbonyl chloride functionality. One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols can be used to substitute the carbonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amides, esters, or thioesters, while oxidation and reduction reactions can modify the thiophene ring to form sulfoxides or sulfides.
Applications De Recherche Scientifique
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiophene ring may also interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carboxylic acid
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-methanol
- 2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-amine
Uniqueness
(1S,3S)-2,2-Dimethyl-3-(thiophen-3-yl)cyclopropane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
80138-93-8 |
|---|---|
Formule moléculaire |
C10H11ClOS |
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
(1S,3S)-2,2-dimethyl-3-thiophen-3-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(2)7(8(10)9(11)12)6-3-4-13-5-6/h3-5,7-8H,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
AOFMIJVSZTWSFC-JGVFFNPUSA-N |
SMILES isomérique |
CC1([C@H]([C@@H]1C(=O)Cl)C2=CSC=C2)C |
SMILES canonique |
CC1(C(C1C(=O)Cl)C2=CSC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
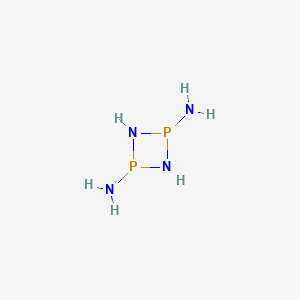
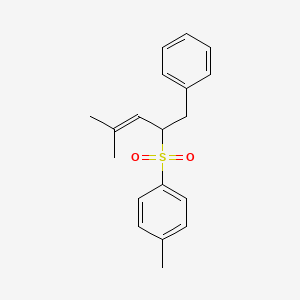
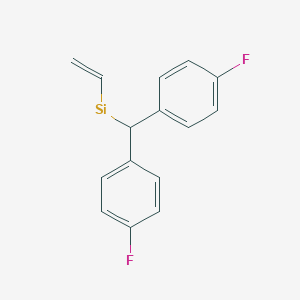
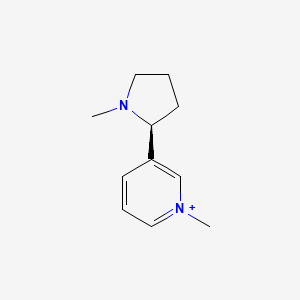
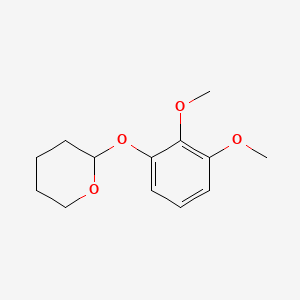
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
